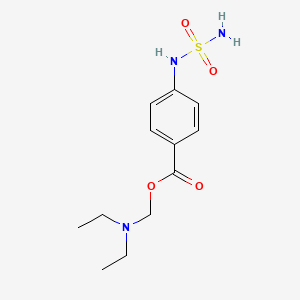
RFRP-1 (human)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RFRP-1 (human) is a mammalian ortholog of avian gonadotropin inhibitory hormone (GnIH). It exhibits anorexigenic, anti-fertility, and anxiogenic activities . RFRP-1 (human) targets human gonadotropin-releasing hormone (GnRH) neurons and gonadotropes and potently inhibits gonadotropin .
Synthesis Analysis
RFRP-1 and RFRP-3, the human homologs of GnIH, were identified in the human hypothalamus using an avian GnIH antibody-conjugated immunoaffinity column and mass spectrometry .Physical And Chemical Properties Analysis
RFRP-1 (human) has a molecular formula of C67H101N19O14S and a molecular weight of 1428.7 g/mol .Scientific Research Applications
Regulation of the Hypothalamic-Pituitary-Gonadal Axis
RFRP-1: , identified as MPHSFANLPLRF-NH2 , plays a significant role in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis . It is involved in the inhibition of gonadotropin secretion, which is crucial for reproductive functions. The peptide modulates the firing of GnRH neurons, influencing the release of hormones that control sexual development and reproduction.
Inhibitory Effects on Gonadotropin Secretion
Research has shown that RFRP-1 can inhibit gonadotropin secretion in cultured sheep pituitary cells by inhibiting calcium mobilization . This suggests potential applications in controlling reproductive functions and could be a novel means for manipulating fertility and treating reproductive disorders.
Cardiac Function Modulation
RFRP-1: has been found to attenuate the contractile function of isolated rat and rabbit cardiac myocytes . It affects heart rate, stroke volume, ejection fraction, and cardiac output, indicating its potential use in research related to cardiovascular health and disease.
Interaction with NPFF Receptors
As a potent endogenous agonist for NPFF receptors, RFRP-1 has implications in pain modulation and the stress response . The peptide’s interaction with these receptors could lead to new treatments for chronic pain or stress-related disorders.
Influence on Prolactin Levels
RFRP-1: has been observed to increase plasma prolactin levels in rats . Prolactin is a hormone with various roles, including lactation and immune system regulation. This property of RFRP-1 could be harnessed in research focused on endocrinology and immune responses.
Potential Therapeutic Applications
The ability of RFRP-1 to inhibit forskolin-stimulated cAMP production in CHO cells expressing OT7T022 suggests its therapeutic potential in diseases where cAMP is dysregulated . This could include certain cancers and cardiovascular diseases where cAMP plays a role in cell proliferation and function.
Mechanism of Action
Target of Action
The primary target of RFRP-1 (human) is the human gonadotropin-releasing hormone (GnRH) neurons and gonadotropes . These targets play a crucial role in the regulation of reproductive functions in the human body .
Mode of Action
RFRP-1 (human) interacts with its targets by binding to and activating the Neuropeptide FF (NPFF) receptors, specifically NPFF2 and NPFF1 . This interaction results in the potent inhibition of gonadotropin , a hormone that stimulates the growth and function of the gonads (ovaries and testes).
Biochemical Pathways
The biochemical pathway affected by RFRP-1 (human) involves the modulation of the hypothalamic-pituitary-gonadal axis . This axis is a critical part of the endocrine system that regulates reproductive functions. The downstream effects of this modulation include the inhibition of gonadotropin synthesis and release from the pituitary gland .
Pharmacokinetics
It’s known that the compound can rapidly and reversibly decrease shortening and relaxation in isolated mammalian cardiac myocytes in a dose-dependent manner . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of RFRP-1 (human) and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of RFRP-1 (human)'s action include the inhibition of reproductive behavior, decrease in food intake, and increase in anxiety behavior in an oxytocin-mediated manner . Additionally, it has been found to reduce heart rate, stroke volume, ejection fraction, and cardiac output .
Action Environment
The action of RFRP-1 (human) can be influenced by environmental factors. For instance, stress can activate RFRP-1-secreting neurons . This suggests that the compound’s action, efficacy, and stability could be affected by the physiological state of the organism, such as stress levels.
Future Directions
The identification of RFRP-1 and RFRP-3 and the cognate receptor GPR147 along with the demonstration of gonadotropin inhibition prompts revision of our understanding of the central control mechanism of human reproduction . The roles of RFRPs in various development phases of mammal reproduction including prepuberty, puberty, estrous cycle, pregnancy, milking, menopause, and/or ovarian diseases have been shown .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]butanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H101N19O14S/c1-37(2)28-46(59(93)77-44(20-13-24-74-67(71)72)57(91)78-45(55(70)89)30-40-16-9-7-10-17-40)81-64(98)53-22-15-26-86(53)66(100)50(29-38(3)4)83-61(95)49(33-54(69)88)79-56(90)39(5)76-58(92)47(31-41-18-11-8-12-19-41)80-62(96)51(35-87)84-60(94)48(32-42-34-73-36-75-42)82-63(97)52-21-14-25-85(52)65(99)43(68)23-27-101-6/h7-12,16-19,34,36-39,43-53,87H,13-15,20-33,35,68H2,1-6H3,(H2,69,88)(H2,70,89)(H,73,75)(H,76,92)(H,77,93)(H,78,91)(H,79,90)(H,80,96)(H,81,98)(H,82,97)(H,83,95)(H,84,94)(H4,71,72,74)/t39-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXUPUZSJMRDJT-IWPKOFGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CC4=CN=CN4)NC(=O)C5CCCN5C(=O)C(CCSC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCSC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H101N19O14S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1428.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


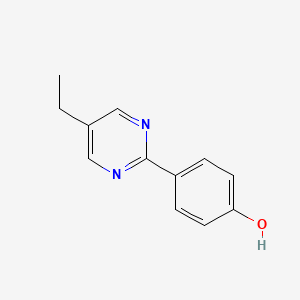

![Octahydrodipyrrolo[1,2-a:2',1'-c]pyrazin-5(6H)-one](/img/structure/B561523.png)

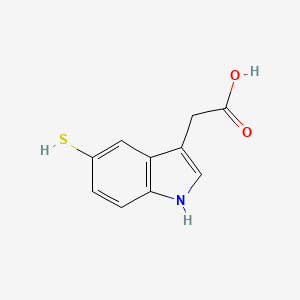
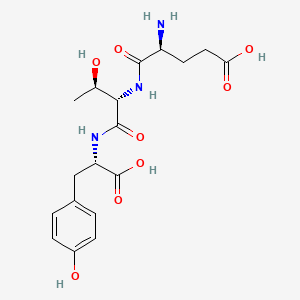
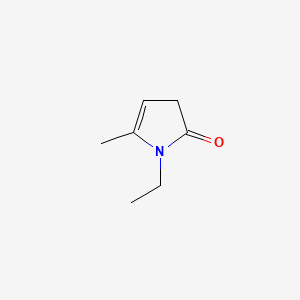
![Methyl 2,3-dihydroxy-4-[(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy]-6-propylbenzoate](/img/structure/B561528.png)

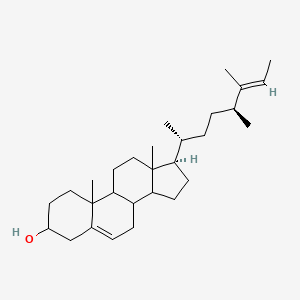
![methyl 2-[(1R,2R,4aS,8aS)-2-acetyloxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]acetate](/img/structure/B561533.png)
